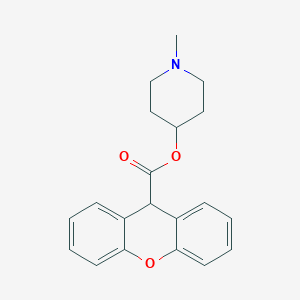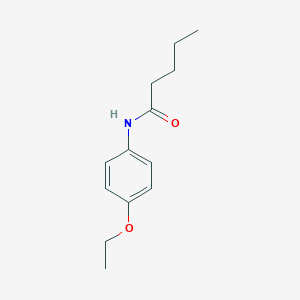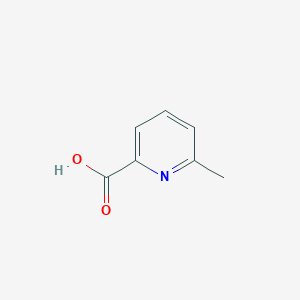
Xanthene-9-carboxylic acid, 1-methyl-4-piperidinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthene-9-carboxylic acid, 1-methyl-4-piperidinyl ester, also known as XAC, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of xanthene derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Xanthene-9-carboxylic acid, 1-methyl-4-piperidinyl ester is not yet fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and proteins. This leads to the disruption of cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. This compound has also been found to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus (HIV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Xanthene-9-carboxylic acid, 1-methyl-4-piperidinyl ester has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use. This compound also exhibits high potency, allowing for the use of lower concentrations in experiments. However, this compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on Xanthene-9-carboxylic acid, 1-methyl-4-piperidinyl ester. One potential area of study is the development of this compound-based drugs for the treatment of bacterial, fungal and viral infections. Another area of research is the use of this compound as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of Xanthene-9-carboxylic acid, 1-methyl-4-piperidinyl ester can be achieved through several methods. One of the most common methods involves the reaction of 9-hydroxyxanthene-1-carboxylic acid with 1-methyl-4-piperidinol in the presence of a coupling reagent such as DCC (dicyclohexylcarbodiimide). The resulting product is then purified through column chromatography.
Aplicaciones Científicas De Investigación
Xanthene-9-carboxylic acid, 1-methyl-4-piperidinyl ester has been extensively studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal and antiviral properties, making it a promising candidate for drug development. This compound has also been found to inhibit the growth of cancer cells, making it a potential anticancer agent.
Propiedades
| 102585-05-7 | |
Fórmula molecular |
C20H21NO3 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
(1-methylpiperidin-4-yl) 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C20H21NO3/c1-21-12-10-14(11-13-21)23-20(22)19-15-6-2-4-8-17(15)24-18-9-5-3-7-16(18)19/h2-9,14,19H,10-13H2,1H3 |
Clave InChI |
SCPZJYUBCGVFCS-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
SMILES canónico |
CN1CCC(CC1)OC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
| 102585-05-7 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)



![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)


![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)



